Samidorphan L-malate

Description

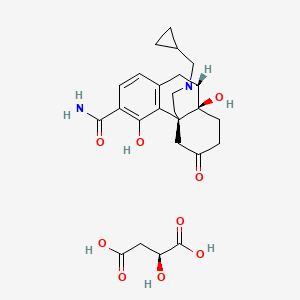

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1204592-75-5 |

|---|---|

Molecular Formula |

C25H32N2O9 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C21H26N2O4.C4H6O5/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12;5-2(4(8)9)1-3(6)7/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26);2,5H,1H2,(H,6,7)(H,8,9)/t16-,20-,21-;2-/m10/s1 |

InChI Key |

RARHXUAUPNYAJF-QSYGGRRVSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O.C([C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Samidorphan L-malate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samidorphan (B1681425) is a novel opioid receptor antagonist that, in combination with the atypical antipsychotic olanzapine (B1677200), is approved for the treatment of schizophrenia and bipolar I disorder.[1][2][3] A significant clinical challenge with olanzapine monotherapy is the associated weight gain and metabolic dysregulation.[1][4][5][6] Samidorphan L-malate is included in this combination therapy to mitigate these metabolic side effects.[2][3][6][7] This technical guide provides a detailed exploration of the mechanism of action of samidorphan, focusing on its molecular interactions with opioid receptors and the subsequent signaling cascades. The information is presented to be of practical value to researchers and professionals in the field of drug development.

Core Mechanism of Action: Opioid Receptor Modulation

Samidorphan's primary mechanism of action is the modulation of opioid receptors.[8][9] It exhibits a distinct binding profile and functional activity at the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1][10][11]

Receptor Binding Affinity

In vitro studies have demonstrated that samidorphan binds with high affinity to all three opioid receptors.[1][10][11] Notably, its affinity for the mu-opioid receptor (MOR) is particularly high, surpassing that of the traditional opioid antagonist, naltrexone.[9][11] Samidorphan is a 3-carboxamido-4-hydroxy analog of naltrexone.[1]

Functional Activity

Functionally, samidorphan acts as an antagonist at the mu-opioid receptor (MOR) and as a partial agonist at the kappa-opioid (KOR) and delta-opioid (DOR) receptors .[1][10][11][12] Its clinical effects, particularly the mitigation of olanzapine-induced weight gain, are primarily attributed to its MOR antagonist activity.[2][3][7][13] In vivo, samidorphan functions as an opioid receptor antagonist.[10][14]

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of samidorphan have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Samidorphan

| Receptor Subtype | Samidorphan Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Mu-Opioid Receptor (MOR) | 0.052 | Naltrexone | ~0.11-0.26 |

| Kappa-Opioid Receptor (KOR) | 0.23 | Naltrexone | ~0.19-0.26 |

| Delta-Opioid Receptor (DOR) | 2.7 | Naltrexone | ~56-60 |

Data compiled from multiple sources.[11][15]

Table 2: In Vivo Receptor Occupancy (EC50) of Samidorphan in Rats

| Receptor Subtype | Samidorphan EC50 (nM) | Reference Compound | Reference Compound EC50 (nM) |

| Mu-Opioid Receptor (MOR) | 5.1 | Naltrexone | 15.5 |

| Kappa-Opioid Receptor (KOR) | 42.9 | Naltrexone | Data not available |

| Delta-Opioid Receptor (DOR) | 54.7 | Naltrexone | Minimal occupancy detected |

EC50 values represent the unbound brain concentration of the drug required to achieve 50% receptor occupancy.[1][4][5]

Signaling Pathways

Samidorphan's interaction with the mu-opioid receptor leads to the blockade of downstream signaling cascades typically initiated by endogenous or exogenous opioid agonists.

G-Protein Coupling and Downstream Effectors

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Samidorphan, as an antagonist, binds to the MOR but does not induce the conformational change necessary for G-protein activation. Consequently, it prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining normal cellular levels of cAMP.[16]

Visualization of the Signaling Pathway

The following diagram illustrates the mechanism of action of samidorphan at the mu-opioid receptor.

Experimental Protocols

The characterization of samidorphan's pharmacodynamic profile relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of samidorphan for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Utilize Chinese Hamster Ovary (CHO) cells stably expressing human mu, delta, or kappa opioid receptors.

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, or [³H]U69,593 for KOR), and varying concentrations of samidorphan.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the samidorphan concentration.

-

Determine the IC50 (the concentration of samidorphan that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity Assessment

This functional assay determines whether samidorphan acts as an agonist or antagonist by measuring G-protein activation.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with GDP, varying concentrations of samidorphan, and a known opioid agonist (for antagonist testing).

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

In the presence of an agonist, the activated GPCR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

To determine agonist activity, plot the amount of bound [³⁵S]GTPγS against the logarithm of the samidorphan concentration. An increase in binding indicates agonism.

-

To determine antagonist activity, measure the ability of samidorphan to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

-

In Vivo Receptor Occupancy Study

This in vivo experiment determines the extent to which samidorphan binds to opioid receptors in the brain at clinically relevant concentrations.

Methodology:

-

Animal Model: Utilize male Sprague Dawley rats.

-

Drug Administration:

-

Administer samidorphan via subcutaneous injection at various doses to achieve a range of plasma and brain concentrations.

-

At a predetermined time point after samidorphan administration, intravenously inject a cocktail of tracer compounds that bind to the mu, delta, and kappa opioid receptors.

-

-

Sample Collection and Analysis:

-

After a suitable tracer distribution period, euthanize the animals and collect brain tissue.

-

Homogenize the brain tissue and extract the tracer compounds.

-

Quantify the concentration of the tracers in the brain tissue using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRMS).

-

-

Data Analysis:

-

The amount of tracer displaced from the receptors is proportional to the occupancy by samidorphan.

-

Calculate the percentage of receptor occupancy for each dose of samidorphan.

-

Determine the EC50 for receptor occupancy from the dose-response curve.

-

Visualization of an Experimental Workflow

The following diagram outlines a typical workflow for a radioligand binding assay.

Conclusion

This compound is a potent opioid receptor modulator with a distinct pharmacodynamic profile characterized by high-affinity binding to mu, delta, and kappa opioid receptors. Its primary mechanism of action relevant to its clinical application is its antagonism of the mu-opioid receptor, which prevents the downstream signaling events that are associated with the metabolic side effects of olanzapine. The quantitative data from in vitro and in vivo studies provide a clear understanding of its potency and receptor engagement. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties of samidorphan and other novel opioid receptor modulators.

References

- 1. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Chronic suppression of mu-opioid receptor signaling in the nucleus accumbens attenuates development of diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. tandfonline.com [tandfonline.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]

Samidorphan L-malate: An In-Depth Technical Guide to its Opioid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor binding profile of Samidorphan (B1681425) L-malate, a novel opioid system modulator. The information presented herein is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.

Samidorphan, chemically known as 3-carboxamido-4-hydroxy naltrexone, is a structurally distinct analogue of naltrexone. It is a key component of LYBALVI®, an FDA-approved combination medication with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder. Samidorphan's primary role in this combination is to mitigate the weight gain associated with olanzapine. Its unique interaction with opioid receptors is central to its pharmacological effects.

Quantitative Binding Affinity and Functional Activity

Samidorphan exhibits a high-affinity binding profile across the three major opioid receptors: mu (µ), kappa (κ), and delta (δ). In vitro studies have demonstrated its potent interaction with these receptors, which is crucial for its in vivo effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity of Samidorphan

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Functional Profile |

| Mu (µ) | 0.052 ± 0.0044 | 0.88 ± 0.14 | Antagonist |

| Kappa (κ) | 0.23 ± 0.018 | 38 ± 8.8 | Partial Agonist |

| Delta (δ) | 2.7 ± 0.36 | 6.9 ± 2.1 | Partial Agonist |

Table 2: In Vivo Opioid Receptor Occupancy of Samidorphan vs. Naltrexone in Rats at Clinically Relevant Unbound Brain Concentrations

| Receptor Subtype | Samidorphan Occupancy (%) | Naltrexone Occupancy (%) |

| Mu (µ) | 93.2 | 79.4 |

| Kappa (κ) | 41.9 | 9.4 |

| Delta (δ) | 36.1 | - |

Functional Activity Profile

Samidorphan's interaction with opioid receptors is not limited to binding; it also modulates their activity, exhibiting a distinct functional profile at each subtype:

-

Mu (µ) Opioid Receptor: Samidorphan acts as a potent antagonist at the µ-opioid receptor. This antagonism is a key feature of its mechanism, particularly in its combination with buprenorphine for major depressive disorder, where it is intended to block the µ-agonist effects of buprenorphine.

-

Kappa (κ) Opioid Receptor: At the κ-opioid receptor, samidorphan functions as a partial agonist. Activation of the κ-opioid receptor has been associated with effects such as dysphoria and sedation. The partial agonism of samidorphan at this receptor may contribute to its overall pharmacological profile.

-

Delta (δ) Opioid Receptor: Similar to its activity at the κ-receptor, samidorphan is a partial agonist at the δ-opioid receptor.

In vivo, the predominant functional effect of samidorphan is that of a µ-opioid receptor antagonist.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize the opioid receptor binding and functional profile of compounds like Samidorphan.

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., Samidorphan) by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptors.

-

Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).

-

Test Compound: Samidorphan L-malate.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of each Samidorphan dilution in triplicate.

-

Add 50 µL of the specific radioligand ([³H]DAMGO, [³H]DPDPE, or [³H]U-69,593) at a fixed concentration (typically near its Kd value) to all wells.

-

Include wells for total binding (no competitor) and non-specific binding (10 µM naloxone).

-

Add 100 µL of the cell membrane preparation (100-200 µg of protein) to all wells.

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.

-

Materials and Reagents:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Test Compound: this compound.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS for non-specific binding determination.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the test compound, membrane preparation, and GDP.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and measure the radioactivity.

-

Data are analyzed to determine the EC50 and Emax values, which indicate the potency and efficacy of the compound as an agonist, partial agonist, or antagonist.

-

3. cAMP Inhibition Assay

This is another functional assay that measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

-

Materials and Reagents:

-

Whole cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest.

-

Test Compound: this compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP assay kit (e.g., using HTRF, ELISA, or other detection methods).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

The ability of Samidorphan to inhibit forskolin-stimulated cAMP accumulation is measured to determine its functional activity as an agonist or antagonist. For antagonist activity, cells are co-incubated with a known agonist.

-

Visualizations

The following diagrams illustrate key concepts related to the opioid receptor binding profile of Samidorphan.

The Semisynthesis of Samidorphan L-malate from Naltrexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samidorphan (B1681425), a novel opioid antagonist, serves as a critical component in combination therapies for neuropsychiatric disorders, notably in mitigating olanzapine-induced weight gain. This technical guide provides an in-depth overview of the semisynthetic route to samidorphan L-malate, commencing from the readily available opiate naltrexone (B1662487). The synthesis involves a multi-step process encompassing protection, triflate formation, palladium-catalyzed aminocarbonylation, deprotection, and reductive cleavage, culminating in the formation of the L-malate salt. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the compound's mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Samidorphan is a potent opioid receptor modulator with a distinct binding profile, acting as a μ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[1][2] Its development, primarily by Alkermes, has been focused on its combination with other therapeutic agents to improve their side-effect profiles.[1] The synthesis of samidorphan is a semisynthetic process that leverages the core structure of naltrexone, a widely available opioid antagonist.[1] This guide elucidates the chemical transformations required to convert naltrexone into this compound.

Chemical Synthesis of this compound from Naltrexone

The synthesis of samidorphan from naltrexone is a sequential process involving several key chemical transformations. The overall workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Chemical Structure of Samidorphan L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan (B1681425) is a novel opioid receptor antagonist that has garnered significant attention in the field of neuropsychopharmacology.[1] Structurally related to naltrexone, samidorphan exhibits a distinct pharmacological profile characterized by its potent interaction with opioid receptors. This technical guide provides a comprehensive overview of the chemical structure of Samidorphan L-malate, its physicochemical properties, and the analytical methodologies employed for its characterization. Furthermore, it delves into its mechanism of action, detailing the associated signaling pathways and providing quantitative data on its receptor interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of opioid antagonists and the development of novel therapeutics.

Chemical and Physical Properties

This compound is the L-malate salt of samidorphan. The active moiety, samidorphan, is a white to off-white crystalline powder.[2] Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide; (2S)-2-hydroxybutanedioic acid | [3] |

| CAS Number | 1204592-75-5 | [4] |

| Molecular Formula | C₂₁H₂₆N₂O₄·C₄H₆O₅ | [4] |

| Molecular Weight | 504.53 g/mol | [4] |

| Samidorphan pKa | 8.3 (amine), 10.1 (phenol) | [2] |

Synthesis and Characterization

The synthesis of samidorphan is a multi-step process that typically starts from naltrexone, a commercially available opioid antagonist. A general synthetic workflow is outlined below.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay:

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and assay of this compound. Several methods have been developed for the simultaneous estimation of samidorphan and olanzapine (B1677200) in pharmaceutical dosage forms. A typical method would involve:

-

Column: C18 column (e.g., 100 x 4.6 mm, 5µm).[5]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., monobasic potassium phosphate).[5] The ratio is optimized for optimal separation (e.g., 50:50 v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).[5]

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[5][6]

Pharmacological Profile

Samidorphan is an opioid receptor antagonist with a distinct binding profile. It acts as a potent antagonist at the µ-opioid receptor (MOR) and as a partial agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This profile differentiates it from other opioid antagonists like naltrexone.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional activities (IC50) of samidorphan at the human opioid receptors have been determined in vitro. Furthermore, in vivo studies in rats have quantified its receptor occupancy.

| Parameter | Receptor | Samidorphan | Naltrexone | Reference(s) |

| Binding Affinity (Ki, nM) | µ (MOR) | 0.052 | 0.11 | [7] |

| δ (DOR) | 2.6 | 60 | [7] | |

| κ (KOR) | 0.23 | 0.19 | [7] | |

| Functional Activity (IC50, nM) | µ (MOR) | 0.88 | 4.8 | [8] |

| δ (DOR) | 6.9 | 130 | [8] | |

| κ (KOR) | 38 | 130 | [8] | |

| In Vivo Receptor Occupancy (EC50, nM) in Rats | µ (MOR) | 5.1 | 15.5 | [9][10] |

| δ (DOR) | 54.7 | - | [9][10] | |

| κ (KOR) | 42.9 | - | [9][10] |

Experimental Protocols

In Vitro Binding Affinity Assay:

Binding affinity is typically determined using radioligand binding assays. A general protocol involves:

-

Membrane Preparation: Membranes from cells stably expressing the human opioid receptor subtypes (MOR, KOR, DOR) are prepared.[8]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound (samidorphan).[8]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Study:

Receptor occupancy in living organisms can be measured using techniques like positron emission tomography (PET) or, as in the case of the cited studies, by ex vivo methods following in vivo drug administration. A typical protocol is as follows:

-

Animal Dosing: Rats are administered with varying doses of samidorphan.[10][11]

-

Tracer Administration: A tracer molecule that binds to the opioid receptors is administered.[11]

-

Tissue Collection: At a specific time point after dosing, brain tissue is collected.[11]

-

Analysis: The amount of tracer binding in different brain regions is quantified using techniques like ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRAMS).[9][11]

-

Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated control animals.[11]

Mechanism of Action and Signaling Pathway

Samidorphan's primary mechanism of action is through the antagonism of the µ-opioid receptor. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] By acting as an antagonist, samidorphan blocks the action of opioid agonists at the µ-opioid receptor, thereby preventing this downstream signaling cascade. Its partial agonist activity at the κ- and δ-opioid receptors results in a submaximal activation of these receptors.

Conclusion

This compound is a well-characterized opioid receptor antagonist with a unique pharmacological profile. Its chemical structure has been elucidated, and robust analytical methods for its quantification and characterization are available. The quantitative data on its high-affinity binding to opioid receptors, particularly its potent antagonism at the µ-opioid receptor, provide a strong basis for its clinical utility. The detailed understanding of its mechanism of action and the associated signaling pathways further solidifies its position as a significant molecule in the landscape of neuropsychopharmacology. This technical guide provides essential information for professionals involved in the research and development of this and similar compounds.

References

- 1. Samidorphan - Wikipedia [en.wikipedia.org]

- 2. US11707466B2 - Immediate release multilayer tablet - Google Patents [patents.google.com]

- 3. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Pharmacology of Samidorphan L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan (B1681425) is a novel opioid receptor modulator, structurally analogous to naltrexone (B1662487).[1][2] It is primarily recognized for its role in combination with the atypical antipsychotic olanzapine (B1677200), a formulation developed to mitigate the weight gain and metabolic dysfunction associated with olanzapine monotherapy.[1][3][4][5] Marketed as LYBALVI® (a combination of olanzapine and samidorphan), this formulation leverages the unique pharmacological profile of samidorphan to address a significant clinical challenge in the long-term treatment of schizophrenia and bipolar I disorder.[6][7][8] This technical guide provides an in-depth review of the preclinical pharmacology of Samidorphan L-malate, detailing its mechanism of action, receptor binding and functional activity, and key findings from in vivo studies.

Mechanism of Action

Samidorphan's primary mechanism of action is the modulation of the endogenous opioid system.[1][9] It exhibits a distinct profile of activity across the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).

-

In Vitro : Numerous in vitro studies have characterized samidorphan as a potent µ-opioid receptor (MOR) antagonist.[1][10][11] At the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), it acts as a partial agonist.[1][10][11][12] This mixed activity profile distinguishes it from other opioid antagonists like naltrexone.

-

In Vivo : Despite its partial agonist activity at KOR and DOR in vitro, samidorphan's overall pharmacological profile in vivo is consistent with that of a µ-opioid receptor antagonist.[1][3][6][10] This dominant antagonist activity at the MOR is believed to mediate its clinical effects, particularly the mitigation of olanzapine-induced weight gain.[5][7] The opioid system is known to play a key role in regulating feeding behavior, metabolism, and food reward, and blocking these pathways is the hypothesized mechanism for this effect.[1][5][13]

Below is a diagram illustrating the primary mechanism of Samidorphan at opioid receptors.

Caption: Samidorphan's interaction with opioid receptors.

Quantitative Pharmacology: In Vitro Studies

The affinity and functional activity of samidorphan at opioid receptors have been quantified through various in vitro assays.

Binding Affinity

Samidorphan binds with high, sub-nanomolar affinity to the µ-opioid receptor and κ-opioid receptor, and with slightly lower, but still high, affinity to the δ-opioid receptor.[1][10] The binding affinities (Ki) for samidorphan and its major human metabolites are summarized below.

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| Samidorphan | 0.052 ± 0.0044 | 0.23 ± 0.018 | 2.7 ± 0.36 |

| N-dealkylated Metabolite | 0.26 | 23 | 56 |

| N-oxide Metabolite | 8 | 110 | 280 |

| Data sourced from PubChem and other pharmacological reviews.[1][10][14] |

Functional Activity

Functional assays confirm samidorphan's antagonist activity at MOR and partial agonist activity at KOR and DOR. The data demonstrates potent inhibition of MOR signaling while eliciting a partial response at KOR and DOR compared to reference agonists.

| Receptor | Parameter | Value (nM) | Emax (%) |

| µ-Opioid Receptor (MOR) | IC50 | 0.88 | 92% (Inhibition) |

| κ-Opioid Receptor (KOR) | EC50 | 3.3 | 36% |

| δ-Opioid Receptor (DOR) | EC50 | 1.5 | 35% |

| Data sourced from Wikipedia, citing primary literature.[12] |

Experimental Protocols: In Vitro Assays

The binding affinities (Ki) of samidorphan are typically determined using competitive radioligand binding assays. This methodology involves:

-

Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human µ, κ, or δ opioid receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]Naltrindole for DOR) and varying concentrations of samidorphan.

-

Separation and Counting: Following incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of samidorphan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

The workflow for a typical binding assay is visualized below.

Caption: Experimental workflow for in vitro binding assays.

Functional activity (EC50, Emax) is often measured using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins coupled to the opioid receptors.

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

-

Assay Reaction: Membranes are incubated with GDP, varying concentrations of samidorphan (to measure agonism) or a reference agonist plus varying concentrations of samidorphan (to measure antagonism), and [³⁵S]GTPγS.

-

Signal Detection: Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of the non-hydrolyzable [³⁵S]GTPγS provides a measurable signal of receptor activation.

-

Data Analysis: For partial agonism, concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist). For antagonism, the IC50 (concentration that inhibits 50% of the agonist response) is determined.

Preclinical In Vivo Pharmacology

In vivo studies in animal models have been crucial for characterizing the receptor occupancy of samidorphan at clinically relevant concentrations and for demonstrating its efficacy in mitigating olanzapine-induced side effects.

Receptor Occupancy Studies in Rats

Studies in male Sprague Dawley rats were conducted to compare the in vivo binding profiles of samidorphan and naltrexone at MOR, DOR, and KOR.[15][16][17] These experiments established a clear dose-dependent increase in receptor occupancy for samidorphan across all three receptor types.[18][19][20]

| Parameter | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| EC50 (nM) | 5.1 | 42.9 | 54.7 |

| % Occupancy | 93.2% | 41.9% | 36.1% |

| At a clinically relevant unbound brain concentration of 23.1 nM.[15][16][17][19] |

These results show that at concentrations relevant to its therapeutic use in humans, samidorphan achieves near-complete occupancy of the µ-opioid receptor, along with substantial occupancy of the κ- and δ-opioid receptors.[15][16][18]

Experimental Protocol: In Vivo Receptor Occupancy

Receptor occupancy in the rat brain was measured using an in vivo triple-tracer assay with ultra-performance liquid chromatography and high-resolution mass spectrometry (UPLC-MS/MS).[15][17]

-

Dosing: Male rats are administered subcutaneous doses of samidorphan to achieve plasma and brain concentrations that correspond to levels observed in humans at therapeutic oral doses.[16][17][18]

-

Tracer Administration: A cocktail of specific tracers for MOR, KOR, and DOR is administered intravenously. These tracers are designed to bind to their respective receptors in the brain.

-

Brain Tissue Collection: At a designated time point after tracer administration, animals are euthanized, and brain tissue is collected.

-

Sample Processing and Analysis: The brain tissue is processed, and the concentrations of the tracers and the test compound (samidorphan) are measured using UPLC-MS/MS.

-

Occupancy Calculation: Receptor occupancy is calculated by comparing the amount of tracer binding in the brains of samidorphan-treated animals to the binding in vehicle-treated control animals.

Caption: Workflow for in vivo receptor occupancy studies.

Attenuation of Olanzapine-Induced Weight Gain

Preclinical studies in both rats and non-human primates have demonstrated that co-administration of samidorphan with olanzapine attenuates olanzapine-associated weight gain and metabolic abnormalities.[3][4][21] In rats, chronic olanzapine administration was shown to increase adipose mass, an effect that was normalized by the co-administration of samidorphan.[4][21] Furthermore, samidorphan mitigated olanzapine-induced insulin (B600854) insensitivity and normalized dysregulated glucose utilization in muscle and adipose tissue.[4][21][22] These preclinical findings provided the foundational rationale for the clinical development of the olanzapine/samidorphan combination product.[3][13]

Caption: Samidorphan's role in mitigating olanzapine effects.

Preclinical Pharmacokinetics and Metabolism

Samidorphan exhibits favorable pharmacokinetic properties for oral dosing, including good bioavailability and a longer half-life compared to naltrexone.[1][6][10]

| Parameter | Value | Species/Context |

| Oral Bioavailability | ~69% | Preclinical data suggests higher bioavailability than naltrexone[10] |

| Tmax (Time to Cmax) | 1 - 2 hours | Human data[10] |

| Elimination Half-life | 7 - 11 hours | Human data[10][12] |

| Note: Most detailed pharmacokinetic data comes from human clinical trials, but the profile is supported by preclinical observations.[10][23] |

Samidorphan is eliminated primarily through hepatic metabolism.[8] Its two major human metabolites, an N-dealkylated and an N-oxide metabolite, also bind to opioid receptors, although with lower affinity than the parent compound.[1][10] The N-dealkylated metabolite functions as a µ-opioid receptor agonist, while the N-oxide metabolite acts as a µ-opioid receptor antagonist.[1][14]

Conclusion

The preclinical pharmacology of this compound defines it as a potent, orally bioavailable opioid receptor modulator. Its distinct profile, characterized by high-affinity µ-opioid receptor antagonism and partial agonism at κ- and δ-opioid receptors, has been extensively characterized through in vitro and in vivo studies. Preclinical models were instrumental in demonstrating its primary in vivo function as a MOR antagonist and its ability to achieve high receptor occupancy in the brain at clinically relevant doses. Crucially, these studies established the scientific basis for its use in combination with olanzapine, demonstrating its effectiveness in attenuating olanzapine-induced weight gain and metabolic dysfunction. This comprehensive preclinical data package has successfully translated to the clinic, providing a valuable therapeutic option for patients with schizophrenia and bipolar I disorder.

References

- 1. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]

- 4. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination Olanzapine and Samidorphan for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. drugs.com [drugs.com]

- 8. Samidorphan/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. About LYBALVI® (olanzapine and samidorphan) | Healthcare Professionals Website [lybalvihcp.com]

- 10. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically‐Based Pharmacokinetic Modeling for Predicting Drug Interactions of a Combination of Olanzapine and Samidorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Samidorphan - Wikipedia [en.wikipedia.org]

- 13. A pharmacovigilance study of olanzapine/samidorphan based on FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effects of Combined Therapy of Olanzapine and Samidorphan on Safety and Metabolic Parameters in Schizophrenia Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Samidorphan L-malate: A Comprehensive Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan (B1681425), a novel opioid antagonist, has emerged as a significant therapeutic agent, particularly in combination with olanzapine (B1677200) for the management of schizophrenia and bipolar I disorder. Its primary function is to mitigate the weight gain and metabolic dysregulation associated with olanzapine, without compromising its antipsychotic efficacy. A thorough understanding of the pharmacokinetic and metabolic profile of samidorphan L-malate is crucial for its safe and effective clinical use, as well as for guiding further research and development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of samidorphan, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and relevant experimental workflows.

Pharmacokinetics

Samidorphan exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once-daily dosing.[1]

Absorption

Following oral administration, samidorphan is rapidly absorbed, primarily from the small intestine.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[2][3] The absolute oral bioavailability of samidorphan is approximately 69%, which is significantly higher than that of other opioid antagonists like naloxone (B1662785) and naltrexone.[2][4] The presence of food does not have a clinically significant impact on the bioavailability of samidorphan.[2][5]

Distribution

Samidorphan has an apparent volume of distribution ranging from 336.59 to 557.6 L, indicating extensive distribution into tissues.[3] Plasma protein binding is relatively low, ranging from 23% to 33%.[2]

Metabolism

The primary route of metabolism for samidorphan is hepatic oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] Minor contributions to its metabolism are also made by CYP3A5, CYP2C19, and CYP2C8.[7][8] The two major metabolites identified are RDC-9986 (an N-dealkylated metabolite) and RDC-1066 (an N-oxide metabolite).[7][8] While these metabolites exhibit nanomolar affinity for opioid receptors, they are not believed to contribute significantly to the pharmacological effects of the parent drug.[7][8]

Excretion

Samidorphan and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 67% of the administered dose is excreted in the urine as unchanged drug and metabolites, with another 16% eliminated in the feces.[3][8] Around 18% of the dose is excreted as unchanged samidorphan in the urine.[2] The mean plasma clearance of samidorphan is between 35 and 45 L/h.[7][8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Samidorphan

| Parameter | Single Dose (3.7-55.7 mg) | Multiple Dose (10 mg/day for 7 days) | Multiple Dose (20 mg/day for 7 days) |

| Tmax (hours) | ~1 | 1-2 | Not Specified |

| Half-life (hours) | ~7-9 | 7-11 | 7-11 |

| AUC | Increased with dose | Not Specified | Not Specified |

| Accumulation Ratio | Not Applicable | <1.65 | Not Reached Steady State |

| Steady State | Not Applicable | Achieved by Day 7 | Not Reached by Day 7 |

Source:[1]

Table 2: Pharmacokinetic Parameters of Samidorphan (10 mg) in Combination with Olanzapine (20 mg) at Steady State

| Parameter | Value |

| Cmax (ng/mL) | 45.1 ± 11.4 |

| AUC24h (ng*h/mL) | 364 ± 112 |

| Tmax (hours) | 1-2 |

| Half-life (hours) | 7-11 |

| Time to Reach Steady State (days) | 5 |

| Plasma Protein Binding (%) | 23-33 |

| Amount Unchanged in Urine (%) | 18 |

Table 3: Effect of Food on Samidorphan Pharmacokinetics (10 mg Single Dose)

| Parameter | Fasted State | Fed State (High-Fat Meal) | 90% Confidence Interval |

| Cmax | Reference | 0.85 | 0.76, 0.94 |

| AUC | Reference | 1.03 | 1.0, 1.05 |

Source:[3]

Experimental Protocols

The pharmacokinetic and metabolic characteristics of samidorphan have been elucidated through a series of well-defined clinical and preclinical studies.

Bioanalytical Method for Pharmacokinetic Studies

A common and validated method for the simultaneous quantification of olanzapine and samidorphan in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10]

-

Sample Preparation: Liquid-liquid extraction is typically used to isolate olanzapine, samidorphan, and their respective deuterated internal standards (D3-olanzapine and D3-samidorphan) from plasma samples (e.g., from rabbits or humans).[10]

-

Chromatographic Separation: The separation of analytes is achieved using a C18 reversed-phase column (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm).[10] The mobile phase often consists of a gradient mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]

-

Mass Spectrometric Detection: Detection and quantification are performed using a mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.[10] The specific precursor-to-product ion transitions for samidorphan are monitored for accurate quantification.[9]

Human Pharmacokinetic Studies

-

Single and Multiple Ascending Dose Studies: These studies are conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of samidorphan at different dose levels.[1] Blood samples are collected at various time points after drug administration to determine plasma concentrations and calculate key pharmacokinetic parameters.

-

Absolute Bioavailability Study: To determine the absolute bioavailability, a fixed dose of samidorphan is administered intravenously and orally to the same group of healthy subjects in a crossover design.[11][12] Plasma concentration-time data from both routes of administration are then compared.

-

Food Effect Study: A randomized, crossover study in healthy volunteers is conducted to assess the impact of a high-fat meal on the pharmacokinetics of orally administered samidorphan.[5] Subjects receive the drug under both fasted and fed conditions, with a washout period in between.

-

Drug-Drug Interaction Studies: These studies evaluate the potential for other drugs to affect the pharmacokinetics of samidorphan, and vice versa. For instance, the effect of co-administering strong CYP3A4 inducers (e.g., rifampin) or inhibitors on samidorphan plasma levels has been investigated.[2][13]

Visualizations

Metabolic Pathway of Samidorphan

Caption: Primary metabolic pathways of samidorphan via CYP-mediated oxidation and N-dealkylation.

Experimental Workflow for a Food Effect Study

Caption: A typical two-way crossover design for a food effect study on samidorphan pharmacokinetics.

Conclusion

This compound possesses a favorable pharmacokinetic profile that makes it suitable for once-daily oral administration. Its high bioavailability, predictable metabolism primarily through CYP3A4, and lack of significant food effect contribute to its clinical utility. The well-characterized ADME properties of samidorphan provide a solid foundation for its rational use in combination therapy and for the design of future clinical investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical development, offering a detailed understanding of the disposition of this important therapeutic agent.

References

- 1. Single- and multiple-dose pharmacokinetics of samidorphan, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Food on the Pharmacokinetics of a Combination of Olanzapine and Samidorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologically‐Based Pharmacokinetic Modeling for Predicting Drug Interactions of a Combination of Olanzapine and Samidorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Samidorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bioanalytical method development and validation for the simultaneous estimation of Olanzapine and Samidorphan in rabbit plasma by using HPLC–MS/MS and application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Samidorphan L-malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samidorphan is a novel opioid antagonist developed to mitigate some of the adverse effects of antipsychotic medications, particularly olanzapine-induced weight gain. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Samidorphan L-malate. It includes a summary of its chemical synthesis, preclinical and clinical findings, and detailed experimental protocols. The document is intended to be a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.

Discovery and Synthesis

Samidorphan, chemically known as (1R,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9-diene-15-carboxamide, is a derivative of naltrexone. Its discovery was driven by the need for an opioid receptor antagonist with a distinct pharmacological profile. The initial discovery and development were conducted by researchers at Rensselaer Polytechnic Institute, with subsequent development led by Alkermes.[1][2]

The synthesis of Samidorphan is a multi-step process that starts from naltrexone. A common synthetic route involves the protection of the ketone, followed by a palladium-mediated aminocarbonylation to introduce the carboxamide group. Subsequent deprotection and reductive cleavage yield the final Samidorphan molecule. The L-malate salt is then formed to improve its pharmaceutical properties.[1][2]

Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for Samidorphan from Naltrexone.

Mechanism of Action

Samidorphan is an opioid receptor antagonist with high affinity for the mu (µ), kappa (κ), and delta (δ) opioid receptors.[3] Its primary mechanism of action in the context of its combination with olanzapine (B1677200) is the antagonism of the µ-opioid receptor.[4][5] The opioid system is implicated in the regulation of reward, appetite, and metabolism. By blocking opioid receptors, Samidorphan is thought to counteract the olanzapine-induced dysregulation of these pathways that leads to weight gain.[6]

Opioid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the µ-opioid receptor and the antagonistic action of Samidorphan. Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels through the G-protein coupled receptor (GPCR) cascade. Samidorphan binds to the receptor but does not activate the downstream signaling, thereby blocking the effects of endogenous or exogenous opioid agonists.

References

- 1. Samidorphan:Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. Samidorphan synthesis - chemicalbook [chemicalbook.com]

- 5. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Samidorphan L-malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Samidorphan and its subsequent conversion to Samidorphan L-malate. The synthesis commences with the commercially available opiate, naltrexone (B1662487), and proceeds through a multi-step pathway involving protection, triflate formation, palladium-mediated aminocarbonylation, deprotection, and reductive cleavage. The final step involves the formation of the L-malate salt. This protocol is intended for research and development purposes.

Introduction

Samidorphan is a potent opioid receptor antagonist, primarily acting on the μ-opioid receptor.[1][2][3] It is a key component of LYBALVI®, an FDA-approved medication in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder.[1][4][5] The co-formulation with Samidorphan mitigates the weight gain often associated with olanzapine.[1] The chemical name for Samidorphan is 17-(cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide.[4][6] This document outlines the chemical synthesis of Samidorphan and the subsequent formation of its L-malate salt, a common form for pharmaceutical use.

Synthesis of Samidorphan from Naltrexone

The synthesis of Samidorphan from naltrexone involves a sequence of chemical transformations to introduce a carboxamide group at the C3 position and a hydroxyl group at the C4 position.[1][2]

Overall Synthetic Pathway

Caption: Overall synthetic pathway from Naltrexone to Samidorphan.

Experimental Protocols

Step 1: Protection of the Ketone The synthesis begins with the protection of the ketone group of naltrexone as a ketal to prevent its reaction in subsequent steps.[1]

Step 2: Triflate Formation The phenolic hydroxyl group of the ketal-protected naltrexone is then converted to a triflate, which is a good leaving group for the subsequent palladium-catalyzed reaction.[1][2]

Step 3: Palladium-Mediated Aminocarbonylation An amide group is introduced via a palladium-mediated aminocarbonylation reaction at the C3 position.[1]

Step 4: Deprotection of the Ketal The ketal protecting group is removed under acidic conditions to regenerate the ketone.[1]

Step 5: Reductive Cleavage The final step in the synthesis of the Samidorphan base is a reductive cleavage to form the phenol (B47542) at the C4 position.[1] A mixture of a compound (0.1 g), ammonium (B1175870) chloride (0.060 g), and ethanol (B145695) (2 ml) is treated with zinc (0.065 g) at 25-30°C. The mixture is then heated to 60-70°C. After cooling, the reaction is quenched with water and aqueous ammonia, followed by extraction with ethyl acetate.[4]

Purification of Samidorphan

Crude Samidorphan can be purified to achieve a high degree of purity. One method involves treating a solution of crude Samidorphan in dichloromethane (B109758) with an aqueous sodium hydroxide (B78521) solution. The aqueous layer is then neutralized with hydrochloric acid.[4] An alternative is crystallization from acetone (B3395972) or ethanol.[7]

-

Purity: Greater than 99.5% measured by HPLC can be achieved.[4]

Synthesis of this compound

The final step is the formation of the L-malate salt of Samidorphan, which can improve its stability and bioavailability.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

-

A mixture of Samidorphan (3.5 g), methanol (10.93 ml), and ethanol (10.93 ml) is heated to 60-70°C.[4]

-

An ethanolic solution of L-malic acid (1.5 g of L-malic acid in 4.3 mL of ethanol) is added to the reaction mixture at 60-70°C.[4]

-

The reaction mixture is stirred at the same temperature.[4]

-

The mixture is then slowly cooled to 20-30°C and stirred.[4]

-

The resulting solid is filtered, washed with ethanol, and dried to yield the title compound.[4]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields

| Step/Product | Starting Material | Product | Yield | Reference |

| Reductive Cleavage | Intermediate D | Samidorphan | 106 g (from 100g of formula-2a) | [4] |

| L-malate salt formation | Samidorphan (3.5 g) | This compound | 4 g | [4] |

| Overall Synthesis | Naltrexone | This compound | Quantitative (salt formation) | [1] |

Table 2: Purity and Analytical Data

| Substance | Purity by HPLC | Impurities | Reference |

| Samidorphan (purified) | > 99.5% | - | [4] |

| Samidorphan (crude) | 85.35% | Amine impurity: 0.56%, Amide impurity: 0.06% | [4] |

Table 3: Particle Size Distribution of this compound

| Parameter | Value | Reference |

| D10 | < 50 μm (preferred), < 100 μm (general) | [4] |

| D50 | < 200 μm (preferred), < 250 μm (general) | [4] |

| D90 | < 400 μm (preferred), < 500 μm (general) | [4] |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Conduct all reactions in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information.[8]

-

Zinc cyanide, a reagent mentioned in older synthetic routes, is highly toxic and should be handled with extreme caution.[4] The use of N-hydroxysuccinamide is a safer alternative.[4]

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound for research and development purposes. By following these procedures, researchers can obtain high-purity this compound. The provided quantitative data and diagrams offer a clear and concise overview of the process.

References

- 1. Samidorphan:Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. Samidorphan/olanzapine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. tdcommons.org [tdcommons.org]

- 8. This compound | CAS No: 1204592-75-5 [aquigenbio.com]

Perfecting Purity: Advanced Purification Techniques for Samidorphan L-malate

For Immediate Release

This application note provides detailed protocols and comparative data for the purification of Samidorphan L-malate, a critical component in therapies for central nervous system disorders. The following methodologies are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for pharmaceutical applications.

Introduction

Samidorphan is a novel opioid antagonist. For therapeutic use, it is often formulated as the L-malate salt to enhance its physicochemical properties. The purification of this compound to meet stringent pharmaceutical standards is a critical step in its manufacturing process. This document outlines various purification techniques, including crystallization and chromatographic methods, providing detailed protocols and summarizing the achievable purity and yield.

Purification Strategies

The primary methods for purifying this compound involve crystallization from various solvent systems and chromatographic separation. The choice of method depends on the impurity profile of the crude material and the desired final purity.

Crystallization

Crystallization is a robust and widely used technique for the purification of active pharmaceutical ingredients (APIs). The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Protocol 1: Crystallization of Samidorphan Free Base from Various Solvents Prior to Salt Formation

A common strategy involves purifying the Samidorphan free base before converting it to the L-malate salt. Several solvent systems have been evaluated for this purpose.

-

Methanol (B129727): Dissolve crude Samidorphan in methanol at reflux temperature to obtain a clear solution. Stir for 2-3 hours, then filter the hot solution. Allow the filtrate to cool to room temperature and stir for 1-2 hours. The precipitated crystals are collected by filtration, washed with cold methanol, and dried under vacuum.

-

Ethanol (B145695): Dissolve crude Samidorphan in ethanol at reflux temperature. To the clear solution, add n-heptane as an anti-solvent and allow the mixture to cool to room temperature. The resulting crystals are filtered and dried.

-

Acetone (B3395972): Add crude Samidorphan to acetone and heat to reflux to achieve complete dissolution. Filter the solution and then cool to room temperature, followed by stirring for 1-2 hours. The crystalline product is collected by filtration, washed with acetone, and dried under vacuum.[1]

-

Ethanol Slurry: For further purification, the crystallized Samidorphan can be slurried in ethanol to improve its purity.

Protocol 2: Formation and Crystallization of this compound

This protocol describes the direct formation and crystallization of this compound from purified Samidorphan free base.

-

Dissolve the purified Samidorphan free base in a mixture of methanol and ethanol at 25-35°C.

-

Heat the mixture to 55-65°C and stir.

-

Prepare a solution of L-malic acid in ethanol.

-

Add the L-malic acid solution to the Samidorphan solution at 55-65°C and continue stirring.

-

Cool the mixture to 25-35°C and stir to allow for complete crystallization.

-

Filter the solid product, wash with a mixture of methanol and ethanol, and dry to obtain pure this compound.[2]

Chromatographic Purification

Column chromatography is a powerful technique for separating closely related impurities.

Protocol 3: Silica (B1680970) Gel Column Chromatography

While preparative HPLC is not extensively detailed in the available literature for the final salt, column chromatography is employed for the purification of intermediates in the synthesis of Samidorphan.

-

Prepare a silica gel column packed with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol with a small amount of ammonia/water (e.g., 15:1:0.01 v/v/v).

-

Dissolve the crude intermediate in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by a suitable analytical technique (e.g., TLC or HPLC).

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

Data Presentation

The following tables summarize the quantitative data obtained from the purification experiments.

Table 1: Purity and Yield Data for this compound Purification

| Purification Step | Starting Material | Purity of Starting Material | Final Product | Purity of Final Product | Yield | Key Impurities Removed/Reduced |

| Purification of Samidorphan Free Base and Conversion to L-malate Salt | Crude Samidorphan | 85.35% (Amine impurity: 0.56%, Amide impurity: 0.06%)[2] | This compound | 99.81%[2] | 65.5 g (from 59.7 g of Samidorphan free base)[2] | Amine impurity: Not Detected, Amide impurity: Not Detected, Ketal amide impurity: Not Detected[2] |

| General Purity Claim | Samidorphan or a salt thereof | Not Specified | Pure Samidorphan or a salt thereof | > 99.5% (by HPLC)[2] | Not Specified | Not Specified |

Experimental Workflows

The following diagrams illustrate the workflows for the described purification protocols.

Conclusion

The purification of this compound to a high degree of purity is achievable through systematic application of crystallization and chromatographic techniques. The protocols provided herein serve as a comprehensive guide for obtaining pharmaceutical-grade material. The choice of purification strategy should be guided by the specific impurity profile of the starting material and the desired final product specifications. The data indicates that a purity of over 99.5% can be consistently achieved.[2]

References

Application Notes and Protocols for the Crystallization of Samidorphan L-malate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of Samidorphan L-malate, a key opioid antagonist. The following methods are derived from publicly available scientific literature and patents, offering insights into achieving crystalline forms of the compound with controlled characteristics.

Introduction

This compound is the L-malic acid salt of Samidorphan, an opioid antagonist.[1] Crystalline forms are often preferred in pharmaceutical development due to their stability, purity, and consistent physical properties, which are critical for formulation and bioavailability. The methods described herein detail procedures for obtaining crystalline this compound.

Crystallization Methods

Two primary methods for the crystallization of this compound have been identified: a cooling crystallization from a methanol (B129727)/ethanol (B145695) co-solvent system and a recrystallization process aimed at particle size control.

Method 1: Cooling Crystallization from Methanol/Ethanol

This method involves the reaction of Samidorphan free base with L-malic acid in a mixture of methanol and ethanol, followed by cooling to induce crystallization. This approach has been demonstrated to produce a specific crystalline form of this compound.[2]

Method 2: Recrystallization for Particle Size Control

A recrystallization process is employed in manufacturing to control the particle size distribution of this compound.[3][4] This is crucial for downstream processing, such as tablet formulation, to ensure content uniformity and appropriate dissolution characteristics. While the specific solvent system and conditions for this industrial recrystallization are not fully detailed in the public domain, the principle involves dissolving the material and then inducing precipitation under controlled conditions to target a specific particle size range.

Data Presentation

Table 1: Quantitative Data for Crystalline this compound

| Parameter | Method 1: Cooling Crystallization | Method 2: Recrystallization (Supportive Batch) | Unmilled (Primary) Batch |

| Yield | ~111-150% (relative to Samidorphan) | Not Reported | Not Reported |

| Purity (by HPLC) | > 99.5%[2] | Not Reported | Not Reported |

| Particle Size (D10) | < 10 µm (after micronization)[2] | 25 - 50 µm[3] | Not Reported[3] |

| Particle Size (D50) | < 30 µm (after micronization)[2] | 60 - 100 µm[3] | Not Reported[3] |

| Particle Size (D90) | < 100 µm (after micronization)[2] | 120 - 175 µm[3] | Not Reported[3] |

Table 2: Powder X-Ray Diffraction (PXRD) Data for Crystalline this compound

| Crystalline Form (from Method 1)[2] | Crystalline Form (reproduced from U.S. Patent No. 9,119,848)[5] |

| Characteristic Peaks (2θ ± 0.2°) | Characteristic Peaks (2θ ± 0.2°) |

| 9.0°, 12.7°, 13.2°, 13.8°, 15.1°, 16.5°, 21.5°, 22.0°, 23.1° | 9.1°, 10.34°, 12.8°, 13.3°, 13.96°, 15.2°, 16.6°, 18.3°, 18.7°, 20.4°, 20.75°, 21.6°, 22.1°, 23.15°, 23.3° |

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from Methanol/Ethanol

This protocol is adapted from procedures described in the technical literature.[2]

Materials:

-

Samidorphan (free base)

-

L-malic acid

-

Methanol

-

Ethanol

-

Reaction vessel with heating, cooling, and stirring capabilities

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve Samidorphan (e.g., 3.5 g) in a mixture of methanol (10.93 ml) and ethanol (10.93 ml).

-

Heating: Heat the mixture to 60-70°C with stirring.

-

Addition of L-malic Acid: Prepare a solution of L-malic acid (e.g., 1.5 g) in ethanol (4.3 ml). Add this ethanolic solution of L-malic acid to the heated Samidorphan solution.

-

Stirring: Continue stirring the reaction mixture at 60-70°C for a period of time.

-

Cooling: Slowly cool the reaction mixture to 20-30°C and continue stirring at this temperature.

-

Filtration: Filter the resulting solid product.

-

Washing: Wash the filtered solid with ethanol.

-

Drying: Dry the solid to obtain the crystalline this compound.

Note: A similar procedure was reported with 0.08 g of Samidorphan, 2 ml of methanol, 2 ml of ethanol, and an ethanolic solution of 0.043 g of L-malic acid in 0.5 ml of ethanol, yielding 120 mg of the product.[2]

Protocol 2: General Recrystallization for Particle Size Control

While specific parameters are proprietary, a general workflow for recrystallization to control particle size is outlined below, based on common pharmaceutical practices and patent descriptions.[3][4]

Materials:

-

Crude or unmilled this compound

-

Appropriate solvent or solvent system (to be determined by solubility studies)

-

Anti-solvent (if applicable)

-

Crystallization vessel with controlled heating, cooling, and agitation

-

Filtration and drying equipment

Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Dissolution: Dissolve the unmilled this compound in the selected solvent at an elevated temperature to ensure complete dissolution.

-

Controlled Precipitation: Induce crystallization through one of the following methods:

-

Cooling Crystallization: Gradually cool the solution at a controlled rate to induce nucleation and crystal growth. The cooling profile can significantly impact particle size.

-

Anti-solvent Addition: Add a pre-determined volume of an anti-solvent (in which this compound is poorly soluble) at a controlled rate to the solution to induce precipitation.

-

Seeding: Introduce a small quantity of desired-size crystals (seeds) to the saturated solution to promote crystallization and control particle size.

-

-

Maturation: Hold the resulting slurry at a specific temperature for a period to allow for crystal growth and stabilization.

-

Isolation: Isolate the crystals by filtration.

-

Washing: Wash the isolated crystals with a suitable solvent to remove impurities.

-

Drying: Dry the crystals under controlled conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents.

Visualizations

Caption: Workflow for Cooling Crystallization of this compound.

Caption: General Workflow for Recrystallization of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. US11707466B2 - Immediate release multilayer tablet - Google Patents [patents.google.com]

- 4. WO2022101444A1 - Immediate release multilayer tablet - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

Application Notes and Protocols for the Analytical Characterization of Samidorphan L-malate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical characterization of Samidorphan L-malate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation, quantification, and quality control of this active pharmaceutical ingredient (API).

Introduction

Samidorphan is a novel opioid antagonist.[1] It is structurally related to naltrexone (B1662487) and acts primarily as a μ-opioid receptor antagonist.[1][2] Samidorphan is commercially available in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder, where it mitigates the weight gain associated with olanzapine.[1] As this compound, the compound is a white to off-white crystalline powder. The accurate and reliable analytical characterization of this compound is crucial for drug development, formulation, and quality assurance.

Chemical Structure and Properties

A clear understanding of the chemical properties of this compound is fundamental for its analysis.

| Property | Value | Reference |

| Chemical Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide L-malate | [3] |

| Molecular Formula | C₂₅H₃₂N₂O₉ | [4] |

| Molecular Weight | 504.54 g/mol | [4] |

| Samidorphan (free base) Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |

| Samidorphan (free base) Molecular Weight | 370.44 g/mol | [1] |

| CAS Number | 1204592-75-5 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of this compound.

Predicted ¹H NMR Spectral Data